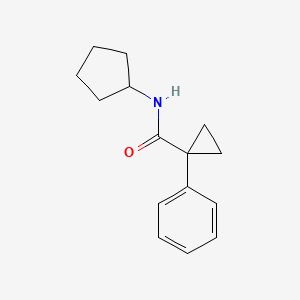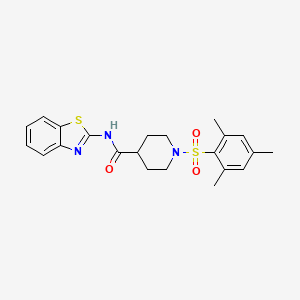![molecular formula C15H24N2O4S B7537410 N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7537410.png)
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide, also known as MPSP, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis. Additionally, N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has been shown to modulate the activity of the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has also been shown to modulate the activity of certain neurotransmitters, suggesting that it may have potential as a treatment for neurological disorders such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has several advantages for lab experiments, including its relatively low toxicity and ease of synthesis. However, N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide's mechanism of action is not fully understood, which may limit its potential therapeutic applications. Additionally, more research is needed to determine the optimal dosage and administration of N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide for different conditions.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide. One area of interest is the development of N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide-based therapies for cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide's mechanism of action and its effects on different signaling pathways and enzymes. Further studies are also needed to determine the optimal dosage and administration of N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide for different conditions, as well as its potential side effects. Overall, N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide shows promise as a potential therapeutic agent for a variety of conditions, and further research is needed to fully explore its potential.
Synthesemethoden
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide can be synthesized through a multi-step process involving the reaction of 3-amino-N-methylbenzamide with propan-2-yl sulfonate followed by the addition of 3-methoxypropylamine. The resulting product is then purified through recrystallization to obtain N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide in its final form.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has been studied extensively for its potential therapeutic properties, particularly in the treatment of cancer and neurodegenerative diseases. Research has shown that N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has anti-tumor effects, inhibiting the growth and proliferation of cancer cells. Additionally, N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has been shown to have neuroprotective effects, reducing neuronal damage and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-12(2)17(3)22(19,20)14-8-5-7-13(11-14)15(18)16-9-6-10-21-4/h5,7-8,11-12H,6,9-10H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMLAAVYYSSJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

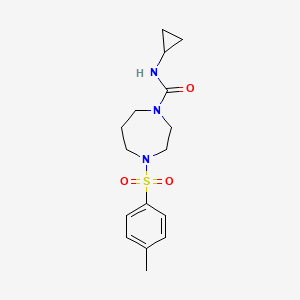
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B7537347.png)
![N-(1H-1,2,4-triazol-5-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7537352.png)
![1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B7537365.png)
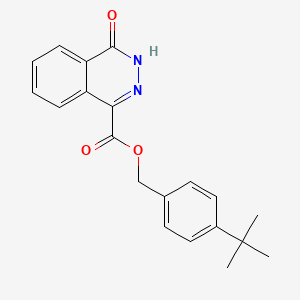
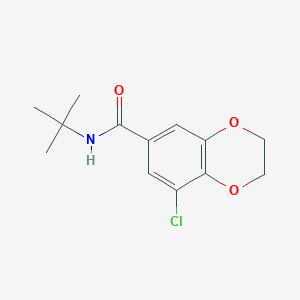
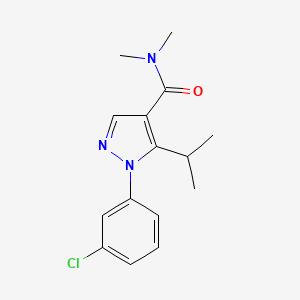
![3-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7537381.png)
![5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B7537384.png)
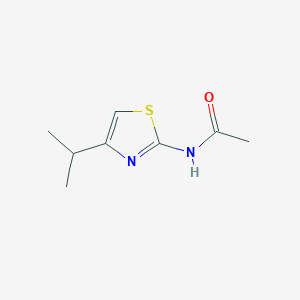
![N-[3-[5-(dimethylsulfamoyl)-2-methylanilino]-3-oxopropyl]adamantane-1-carboxamide](/img/structure/B7537396.png)
![(2S)-1-[[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol](/img/structure/B7537398.png)
